molecular formula C11H11NO2 B106778 6-Methoxy-4-methylquinolin-2-ol CAS No. 5342-23-4

6-Methoxy-4-methylquinolin-2-ol

Cat. No. B106778
CAS RN: 5342-23-4
M. Wt: 189.21 g/mol
InChI Key: VGQWDNJRHAWUNX-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylquinolin-2-ol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is used in the synthesis of novel coumarin analogs which display nematicidal activity against five nematodes . It is also used in the preparation of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, an effective antiplatelet agent .


Molecular Structure Analysis

The InChI code for 6-Methoxy-4-methylquinolin-2-ol is 1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-4-methylquinolin-2-ol are not fully detailed in the search results. It is known to have a molecular weight of 189.21 , but other properties such as boiling point, melting point, flash point, and density are not specified .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agent Synthesis

6-Methoxy-4-methylquinolin-2-ol: is a compound that has shown promise in the synthesis of anticancer agents. Its quinoline core is a common motif in many pharmacologically active compounds. Researchers have been exploring its derivatives for their potential to inhibit the growth of cancer cells by interfering with various cellular processes .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, this compound could be used in the development of OLEDs. The quinoline moiety is known for its excellent light-emitting properties when incorporated into the OLED framework. This can lead to the creation of more efficient and longer-lasting displays .

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

As a heterocyclic compound, 6-Methoxy-4-methylquinolin-2-ol serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis .

Analytical Chemistry: Fluorescent Probes

This compound’s structure suggests potential use as a fluorescent probe in analytical chemistry. The methoxy group could be involved in fluorescence, which can be utilized in the detection and quantification of biological and chemical species.

Pharmacology: Neuroprotective Drugs

The quinoline derivatives are being studied for their neuroprotective effects6-Methoxy-4-methylquinolin-2-ol could be a precursor in the synthesis of drugs aimed at treating neurodegenerative diseases by protecting neuronal cells from damage .

Environmental Science: Photocatalysts

In environmental science, derivatives of this compound could be explored as photocatalysts. These materials can help in the degradation of pollutants under light irradiation, contributing to environmental cleanup efforts .

Safety and Hazards

The safety information for 6-Methoxy-4-methylquinolin-2-ol indicates that it is harmful if swallowed, causes serious eye damage, and should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

6-methoxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQWDNJRHAWUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277389
Record name 6-Methoxy-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylquinolin-2-ol

CAS RN

5342-23-4
Record name 5342-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxy-4-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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